N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
Description
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 4. This structure combines heterocyclic systems (thiazole, triazole, thiophene) known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFARSLCHSINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological outcomes. For instance, some thiazole derivatives have been found to inhibit Top1, a DNA topoisomerase, more effectively than the natural Top1-inhibitor camptothecin.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- Thiazole and Triazole Rings : These heterocycles are known for their reactivity and biological significance.
- Fluorophenyl Group : Enhances pharmacological properties.
- Thiophene Moiety : Adds to the compound's biological activity.
Its molecular formula is , with a molecular weight of approximately 394.47 g/mol. The presence of these functional groups is associated with various therapeutic potentials.
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The IC50 values for the compound were found to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | < 1.0 | Doxorubicin | 1.5 |
| HEPG-2 | < 1.0 | Ketoconazole | > 100 |
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against several pathogenic bacteria. Notably, it demonstrated significant efficacy against:
- Staphylococcus aureus
- Escherichia coli
In vitro tests revealed that the compound's antibacterial effects were comparable to those of established antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). The results indicated that it surpasses the inhibitory activity of conventional medicines, suggesting a possible mechanism for its anticancer effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Electron-Withdrawing Groups : The presence of fluorine enhances lipophilicity and bioavailability.
- Heterocyclic Rings : The thiazole and triazole rings contribute to the compound's reactivity and interaction with biological targets.
Research suggests that modifications in the phenyl ring position significantly affect the anticancer potency, with specific substitutions leading to enhanced activity .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the thiophene moiety and evaluated their biological activities. Some derivatives exhibited improved potency against cancer cell lines compared to the parent compound .
- Molecular Dynamics Simulations : These studies have shown how the compound interacts with target proteins at a molecular level, providing insights into its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogs in Anticonvulsant Activity
- 3c : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole
- 5b : 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- 8b : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
Analysis :
- 3c is highly selective against maximal electroshock (MES)-induced seizures, while 5b is active against pentylenetetrazole (PTZ)-induced seizures. The 4-fluorophenyl group in 3c enhances MES selectivity, whereas the 4-propoxy group in 5b broadens activity .
- The target compound adds a thiophene-2-carboxamide chain, which may modulate bioavailability or target engagement compared to simpler aryl-substituted analogs.
Impact of Substituents on Pharmacological Profile
Electronic and Steric Effects :
Antimicrobial and Enzyme Inhibitory Analogs
Comparison :
- The target compound shares the thiophene carboxamide motif with nitrothiophene antibacterials (e.g., Compound 13) but lacks the nitro group critical for their activity .
- Unlike triazolo-thiadiazoles (), the target compound’s thiazolo-triazole core may prioritize anticonvulsant over antimicrobial effects.
Q & A
Q. What are the key synthetic strategies for N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions, including cyclocondensation of thiophene-2-carboxamide derivatives with halogenated aromatic precursors. For example, thiazolo-triazole intermediates are formed by reacting 4-fluorophenyl-substituted thioureas with α,β-unsaturated ketones in ethanol under reflux (6–20 hours), achieving yields of 60–76% . Characterization relies on IR (NH: 3200–3400 cm⁻¹, C=O: 1680–1720 cm⁻¹), ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), and mass spectrometry (M⁺ peaks at 3.81–100% relative abundance) to confirm regiochemistry and purity .
Q. How can researchers optimize purification methods for thiazolo-triazole derivatives?
Recrystallization from ethanol/water (4:1) or DMF/water mixtures is effective for removing unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related analogs, as seen in compounds with 4-substituted phenyl groups (e.g., 4-nitro, 4-methoxy), yielding >95% purity .
Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?
- ¹H NMR : Aromatic protons (4-fluorophenyl: δ 7.4–7.6 ppm; thiophene: δ 6.8–7.2 ppm) and NH groups (δ 10.2–11.5 ppm) confirm substitution patterns.
- HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy (e.g., [M+H]⁺ calculated for C₁₉H₁₅FN₄OS₂: 414.0672) .
- IR : Absence of residual C=O stretches (e.g., <1650 cm⁻¹) confirms complete cyclization .
Advanced Research Questions
Q. How can computational chemistry guide the design of analogs with enhanced bioactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on the thiazolo-triazole core. For instance, electron-withdrawing groups (e.g., -NO₂ at the 4-position) increase electrophilicity, enhancing interactions with enzymatic targets like acetylcholinesterase (IC₅₀ improvements of 2–3× compared to unsubstituted analogs) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in antimicrobial activity (e.g., MIC variations from 2–128 µg/mL) may arise from substituent-dependent membrane permeability. Use logP calculations (e.g., XLogP3) and molecular dynamics simulations to correlate lipophilicity with cellular uptake. For example, 4-fluorophenyl analogs (logP = 3.2) show higher Gram-positive activity than hydrophilic 4-methoxy derivatives (logP = 2.1) due to improved diffusion .
Q. How can reaction kinetics studies improve yield in thiazolo-triazole cyclization?
Monitor reaction progress via in situ FTIR to track C=O disappearance (1720 cm⁻¹). Optimal conditions for cyclization (e.g., HgO-mediated dehydrosulfurization) require 1.5 hours in glacial acetic acid at 110°C, achieving 42–62% yield. Prolonged heating (>2 hours) leads to decomposition, reducing yield by 15–20% .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme assays : Measure IC₅₀ against purified targets (e.g., acetylcholinesterase) using Ellman’s method (λ = 412 nm).
- Docking studies : AutoDock Vina predicts binding poses; hydrogen bonds between the 4-fluorophenyl group and Tyr337 (ΔG = −9.2 kcal/mol) explain potency .
- SAR analysis : Compare inhibitory activity of analogs with varied substituents (e.g., 4-F vs. 4-Cl) to identify critical pharmacophores .
Q. How do researchers address solubility challenges in in vitro assays?
Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For example, solubility in PBS (pH 7.4) increases from 0.8 µg/mL (free compound) to 12 µg/mL with 10 mM hydroxypropyl-β-cyclodextrin, enabling reliable IC₅₀ determination .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Thiazolo-Triazole Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 6–20 hours (reflux) | <6h: incomplete cyclization | |
| Solvent | Ethanol/Water (4:1) | High purity (>90%) | |
| Temperature | 80–110°C | >110°C: decomposition | |
| Catalyst | HgO (1.2 eq) | 62% yield in acetic acid |
Q. Table 2. Comparative Bioactivity of Substituent Variants
| Substituent (R) | MIC (µg/mL, S. aureus) | logP | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 4-F | 4 | 3.2 | −9.2 |
| 4-Cl | 8 | 3.5 | −8.7 |
| 4-NO₂ | 16 | 2.8 | −8.1 |
| 4-OCH₃ | 64 | 2.1 | −7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
